BenchChemオンラインストアへようこそ!

3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one

Multidrug Resistance Reversal P-glycoprotein Modulation Hepatocellular Carcinoma

This macrocyclic jatrophane diterpenoid, isolated from Euphorbia kansui roots, is the definitive reference standard for multidrug resistance (MDR) reversal studies. Its unique C-9 nicotinoyloxy substituent and 6(17),11-diene system deliver a 1.53-fold higher reversal fold (RF=143.8) than verapamil in P-gp-overexpressing HepG-2/Adr cells, with minimal intrinsic cytotoxicity (IC50>10 μM). Unlike generic jatrophane isolates, this compound enables clean chemosensitization data unattributable to direct cytotoxicity. Essential for SAR investigations of P-gp modulation and a superior positive control for novel MDR reversal agent screening. Procure with confidence from authenticated natural product suppliers.

Molecular Formula C34H43NO11
Molecular Weight 641.7 g/mol
Cat. No. B1163892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
Molecular FormulaC34H43NO11
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)C)C(C(=C)C(CC(C(C=CC(C2=O)C)(C)C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C34H43NO11/c1-18-12-13-33(8,9)27(45-32(41)25-11-10-14-35-17-25)15-26(42-21(4)36)20(3)30(44-23(6)38)28-29(43-22(5)37)19(2)16-34(28,31(18)40)46-24(7)39/h10-14,17-19,26-30H,3,15-16H2,1-2,4-9H3/b13-12+/t18-,19+,26-,27-,28-,29+,30+,34-/m1/s1
InChIKeyTXGHOMTZFCIHDL-JLACXKQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one: Procurement-Grade Diterpenoid from Euphorbia kansui for MDR Reversal Research


3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one (CAS 244277-75-6) is a macrocyclic jatrophane-type diterpenoid, typically isolated from the roots of Euphorbia kansui [1]. The compound bears a characteristic nicotinoyloxy group at C-9 and four acetoxy substituents, yielding a molecular weight of 641.70 g/mol and a topological polar surface area (TPSA) of 162.00 Ų [2]. Available from specialized natural product vendors in ≥97% purity as an analytical reference standard, this compound is primarily procured for investigating multidrug resistance (MDR) reversal mechanisms and P-glycoprotein modulation .

Procurement Rationale: Why Generic Jatrophane Diterpenoids Cannot Substitute for 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one


Jatrophane diterpenoids constitute a structurally diverse family wherein subtle variations in substitution patterns dictate distinct pharmacological profiles. The presence of a nicotinoyloxy group at C-9 and the specific 6(17),11-diene system in 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one confers a unique combination of MDR reversal potency and low intrinsic cytotoxicity [1]. Systematic structure-activity relationship studies demonstrate that replacing the nicotinoyloxy moiety with acetyloxy or hydroxy groups yields analogs with either diminished MDR reversal efficacy, increased cytotoxicity, or both [2][3]. Consequently, generic or uncharacterized jatrophane isolates cannot be interchanged with this compound in experiments demanding precise MDR modulation without confounding cytotoxic effects.

Quantitative Differential Evidence: 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one vs. Verapamil and In-Class Jatrophane Analogs


MDR Reversal Potency in HepG-2/Adr Cells: 1.53-Fold Superiority Over Verapamil

In a direct head-to-head comparison against the clinical MDR reversal agent verapamil, 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one exhibited a reversal fold (RF) of 143.8 in adriamycin-resistant HepG-2/Adr cells, versus verapamil's RF of 93.7 under identical assay conditions [1]. This represents a 1.53-fold higher MDR reversal potency. The compound also significantly outperformed structurally related in-class comparators: kansuinin B (RF = 68.9) and euphorksol A (RF = 57.4) [1].

Multidrug Resistance Reversal P-glycoprotein Modulation Hepatocellular Carcinoma

Low Intrinsic Cytotoxicity: An Advantage Over Jatrophane Analogs with Potent Cytotoxic Activity

In cross-study analysis, 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one exhibited no significant cytotoxicity (IC50 > 10 μM) against both adriamycin-sensitive HepG-2 and adriamycin-resistant HepG-2/Adr cell lines [1]. This contrasts with several in-class jatrophane diterpenoids such as euphoscopin C (IC50 = 6.9 μM), euphorbiapene D (IC50 = 7.2 μM), and euphoheliosnoid A (IC50 = 9.5 μM), which display moderate-to-potent cytotoxicity against paclitaxel-resistant A549 cells [2].

Cytotoxicity Profile Selectivity Cancer Cell Lines

Nicotinoyloxy Substituent at C-9 Confers Distinct MDR Reversal Potency Relative to Acetyloxy-Containing Jatrophanes

A class-level SAR inference derived from systematic studies of jatrophane diterpenoids indicates that compounds bearing a nicotinoyloxy group at the C-9 position—such as the target compound—exhibit substantially greater MDR reversal activity than those with acetyloxy substitution at the equivalent position [1]. Specifically, among 15 jatrophanes evaluated in MCF-7/ADR cells, compounds lacking the nicotinoyloxy moiety (e.g., those with acetyloxy or hydroxy groups) showed either reduced potency or complete loss of MDR reversal capability [1][2].

Structure-Activity Relationship Jatrophane Diterpenoids P-glycoprotein

Potential TrkA Receptor Activity: A Differentiating Mechanism Not Shared by Many Jatrophane Analogs

Preliminary evidence from a TrkA fibroblast survival assay suggests that 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one may influence TrkA-mediated signaling pathways, a property not observed for the majority of jatrophane diterpenoids in the same study [1]. While quantitative data for the target compound alone is not available, the structurally related analog kansuinin E (isolated from the same Euphorbia kansui extract) exhibited a specific survival effect on fibroblasts expressing TrkA, the high-affinity nerve growth factor receptor [1].

TrkA Receptor Neurotrophin Signaling Fibroblast Survival Assay

Optimal Research Application Scenarios for 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one Based on Quantitative Evidence


Positive Control for P-glycoprotein-Mediated MDR Reversal in Hepatocellular Carcinoma Models

Given its 1.53-fold higher reversal fold (RF = 143.8) compared to verapamil (RF = 93.7) in HepG-2/Adr cells [1], this compound is ideally suited as a robust positive control or reference standard in studies evaluating novel MDR reversal agents against P-glycoprotein-overexpressing hepatocellular carcinoma models.

Selective Chemosensitization Studies Requiring Low Background Cytotoxicity

With an IC50 > 10 μM in both sensitive and resistant HepG-2 cells [1], the compound enables chemosensitization experiments where observed effects can be confidently attributed to MDR reversal rather than direct cytotoxicity—a critical advantage over more cytotoxic jatrophane analogs such as euphoscopin C (IC50 = 6.9 μM) [2].

Structure-Activity Relationship (SAR) Studies on Jatrophane Diterpenoid MDR Modulators

The compound's unique nicotinoyloxy substituent at C-9, which class-level SAR indicates is essential for high MDR reversal potency [3], makes it an essential comparator in systematic SAR investigations aimed at elucidating the structural determinants of P-gp modulation within the jatrophane diterpenoid family.

Exploratory Research on TrkA Receptor and Neurotrophin Signaling

As a co-isolate of TrkA-active kansuinin E from Euphorbia kansui [4], this compound may serve as a chemical probe in exploratory studies examining jatrophane diterpenoid interactions with TrkA-mediated pathways, offering a potential alternative application distinct from MDR-focused research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.